molecular formula C23H16BrNO3 B4956488 3-[[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid

3-[[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid

Cat. No.: B4956488
M. Wt: 434.3 g/mol
InChI Key: ACXKSRLEYDTFSW-NDENLUEZSA-N
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Description

3-[[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group, a cyanoethenyl linkage, and a benzoic acid moiety, making it a subject of interest in organic chemistry and material science.

Properties

IUPAC Name

3-[[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3/c24-21-8-6-18(7-9-21)20(14-25)12-16-4-10-22(11-5-16)28-15-17-2-1-3-19(13-17)23(26)27/h1-13H,15H2,(H,26,27)/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXKSRLEYDTFSW-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid typically involves multiple steps, starting with the preparation of the bromophenyl and cyanoethenyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and esterification, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors and optimized reaction parameters to scale up the synthesis process. Techniques such as catalytic oxidation and packed-bed reactors are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

3-[[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[[4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid
  • 3-[[4-[(E)-2-(4-fluorophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid

Uniqueness

Compared to its analogs, 3-[[4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]phenoxy]methyl]benzoic acid exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. This makes it particularly valuable in specific research and industrial applications .

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